3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-phenyl- is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This particular compound is characterized by the presence of an amino group, a bromobenzoyl group, and a phenyl group attached to the isoxazole ring. The molecular formula for this compound is , with a molecular weight of approximately 386.2 g/mol. It has garnered interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
The synthesis of 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-phenyl- typically involves several key steps:
These steps may vary based on specific conditions and reagents used, but they generally follow established synthetic pathways for heterocyclic compounds.
The molecular structure of 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-phenyl- features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.2 g/mol |
| IUPAC Name | 4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide |
| InChI | InChI=1S/C17H12BrN3O3/c18-11-8-6-10(7-9-11)15(22)16... |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=NOC(=C2N)C(=O)C3=CC=C(C=C3)Br |
This structural information highlights the unique features of the compound that contribute to its biological activity .
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-phenyl- can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure, enabling further exploration of its chemical properties and potential applications.
The mechanism of action for 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-phenyl- involves its interaction with specific molecular targets within biological systems:
Further pharmacological studies are necessary to elucidate these interactions in detail and confirm its therapeutic potential.
The presence of various functional groups contributes to its reactivity profile:
The compound's structural integrity and reactivity make it suitable for further studies in medicinal chemistry and organic synthesis .
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-phenyl- has several scientific research applications:
These applications highlight the compound's versatility and importance in ongoing research efforts across multiple scientific disciplines.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1